5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
Description
Evolution of Pyrazolopyridine Chemistry: Foundational Concepts Relevant to 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
The journey of pyrazolopyridine chemistry begins with its constituent rings. The term "pyrazole" was first introduced by Ludwig Knorr in 1883. wikipedia.org A classic synthesis was later developed by Hans von Pechmann in 1898. wikipedia.org The fusion of a pyrazole (B372694) ring with a pyridine (B92270) ring gives rise to several isomers, known as pyrazolopyridines, which have garnered significant attention for their diverse biological activities. nih.govwikipedia.org One of the most common and foundational methods for synthesizing the pyrazolo[3,4-b]pyridine core, a related isomer, involves the use of 5-aminopyrazole as a key precursor. beilstein-journals.orgresearchgate.net
The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) scaffold often relies on the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. beilstein-journals.orgresearchgate.net This reaction involves the nucleophilic attack of the amino group and the C-4 position of the pyrazole ring onto the electrophilic centers of the reaction partner, followed by cyclization and dehydration to form the fused pyridine ring. The versatility of 5-aminopyrazoles as synthons has enabled the construction of a wide array of fused pyrazoloazines. beilstein-journals.orgnih.gov More modern approaches include oxidative [3+2] cycloadditions of N-aminopyridines with unsaturated carbonyl compounds to access the pyrazolo[1,5-a]pyridine framework. organic-chemistry.org
Significance of Formyl and Amino Functionalities in Pyrazolopyridine Scaffolds for Research
The specific functional groups of this compound—the amino group at the 5-position and the formyl (aldehyde) group at the 3-position—are critical to its chemical reactivity and its utility in research.
The amino group is of dual importance. From a synthetic standpoint, the exocyclic amino group of the 5-aminopyrazole precursor is essential for the construction of the fused pyridine ring. beilstein-journals.org In the final pyrazolopyridine structure, this amino group significantly influences the electronic properties of the molecule and serves as a key hydrogen bond donor. mdpi.com This ability to form hydrogen bonds is crucial for molecular recognition and binding to biological targets, such as the active sites of enzymes. nih.gov For instance, research on related pyrazolopyrimidine inhibitors has shown that hydrogen-bond donors at the 5-position can form beneficial interactions with amino acid residues like aspartate in kinase domains, thereby enhancing inhibitory potency. nih.gov
The formyl group (-CHO) is a highly versatile functional group that makes the compound a valuable intermediate in organic synthesis. researchgate.net It can be readily transformed into a wide range of other functionalities, allowing for the synthesis of diverse libraries of derivative compounds for structure-activity relationship (SAR) studies. The Vilsmeier-Haack reaction is one method used for the formylation of such heterocyclic systems. researchgate.net
| Reaction Type | Reagents | Resulting Functional Group | Significance |
|---|---|---|---|
| Oxidation | KMnO₄, Ag₂O, etc. | Carboxylic Acid (-COOH) | Precursor for amides, esters, and other acid derivatives. nih.gov |
| Reduction | NaBH₄, LiAlH₄ | Hydroxymethyl (-CH₂OH) | Introduction of an alcohol group for further functionalization. |
| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Aminomethyl (-CH₂NHR) | Forms C-N bonds to introduce diverse amine substituents. |
| Wittig Reaction | Phosphonium ylide | Alkene (-CH=CHR) | Forms C=C bonds for scaffold extension. |
| Condensation | Active methylene (B1212753) compounds | α,β-Unsaturated systems | Used in Knoevenagel condensation and related reactions. nih.gov |
Current Research Landscape and Future Directions in this compound Chemistry
The pyrazolopyridine nucleus is structurally similar to the purine (B94841) ring system, allowing it to act as an antagonist in various biological processes. benthamdirect.com This has made it a "privileged scaffold" in medicinal chemistry. Current research heavily focuses on leveraging the 5-amino and 3-formyl functionalities to develop novel therapeutic agents.
A major area of investigation is in oncology. Numerous derivatives of pyrazolopyridine have been synthesized and evaluated as anticancer agents, targeting various pathways including the NF-κB pathway and inducing apoptosis in cancer cells. nih.govbenthamdirect.com The scaffold is also used to design specific kinase inhibitors, which are crucial in cancer therapy. nih.gov
Another significant research direction is the development of anti-infective agents. Notably, derivatives of the corresponding carboxylic acid, pyrazolo[1,5-a]pyridine-3-carboxamides, have been designed and synthesized as potent agents against Mycobacterium tuberculosis. nih.gov Some of these compounds have shown nanomolar minimum inhibitory concentrations (MIC) against multidrug-resistant strains and efficacy in mouse infection models. nih.gov
| Derivative Class | Target/Application | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Antitubercular | Nanomolar MIC values against H37Rv and multidrug-resistant strains. | nih.gov |
| Amino-pyrazolopyridines | Anticancer (Anti-NF-κB) | Induced apoptotic cell death in K562 cancer cells and inhibited the NF-κB pathway. | nih.gov |
| 5-Aminopyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 Inhibition | The 5-amino group was critical for improving intrinsic potency against the target enzyme. | nih.gov |
| General Pyrazolopyridines | Anticancer | The scaffold serves as a purine antagonist, leading to a wide range of anticancer activities. | benthamdirect.com |
Future directions will likely continue to focus on the design and synthesis of new derivatives for drug discovery. Research will aim to optimize the potency, selectivity, and pharmacokinetic properties of these compounds. Furthermore, the development of novel, efficient, and environmentally benign synthetic methodologies for constructing and functionalizing the pyrazolopyridine scaffold remains an active area of interest in organic chemistry. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-aminopyrazolo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-1-2-11-8(3-7)6(5-12)4-10-11/h1-5H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZATZVCIZDPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C=O)C=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 5 Aminopyrazolo 1,5 a Pyridine 3 Carbaldehyde
Reactions of the Aldehyde Moiety in 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
The aldehyde group at the C-3 position is an electrophilic center, making it susceptible to attack by various nucleophiles. Its reactivity is typical of aromatic and heterocyclic aldehydes, participating in a wide range of addition, condensation, oxidation, and reduction reactions.
The formyl group is expected to readily undergo condensation reactions with carbon and nitrogen nucleophiles. These reactions are fundamental for extending the carbon skeleton or introducing new functional groups. For instance, condensation with active methylene (B1212753) compounds such as malononitrile (B47326) or ethyl cyanoacetate, typically under base catalysis, would yield Knoevenagel condensation products. These products are valuable intermediates for the synthesis of more complex heterocyclic systems. nih.govnih.gov
Similarly, the aldehyde can react with amines to form Schiff bases (imines). This reaction is often a key step in multicomponent reactions for building fused ring systems. nih.gov A particularly useful transformation is reductive amination, where the initially formed imine is reduced in situ to yield an amine. This process has been successfully applied in the synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, where a heterocyclic aldehyde was reacted with various amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to furnish the corresponding alkylamino derivatives. nih.gov
| Reaction Type | Reagents | Expected Product | Reference Example |
|---|---|---|---|
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl acetoacetate) | α,β-Unsaturated carbonyl/nitrile derivatives | Condensation of aldehydes with 1,3-dicarbonyls is a common route to fused pyridines. nuph.edu.ua |
| Schiff Base Formation | Primary amines (R-NH₂) | Imines (Schiff bases) | Aldehydes readily condense with aminopyrazoles to form imines as intermediates in Rh(III)-catalyzed cyclizations. nih.gov |
| Reductive Amination | Primary/secondary amines, reducing agent (e.g., NaBH(OAc)₃) | Substituted aminomethyl derivatives | Used in the synthesis of PI3Kδ inhibitors from a pyrazolo[1,5-a]pyrimidine-2-carbaldehyde precursor. nih.gov |
The oxidation state of the formyl group can be easily modified. Oxidation converts the aldehyde into a carboxylic acid, a key functional group for forming amides and esters. A variety of oxidizing agents can be employed, with reagents like potassium permanganate (B83412) (KMnO₄) being effective for the oxidation of formyl groups on heterocyclic rings. cdnsciencepub.com In the synthesis of related compounds, the oxidation of a hydroxymethyl group to an aldehyde was achieved using Dess–Martin periodinane, indicating that transformations at this position are well-tolerated by the pyrazolo[1,5-a]pyridine (B1195680) core. nih.gov
Conversely, reduction of the aldehyde moiety provides the corresponding primary alcohol (a hydroxymethyl group). This transformation is typically accomplished with high efficiency using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The resulting hydroxymethyl group can serve as a handle for further functionalization, for example, through conversion to a halomethyl group for subsequent nucleophilic substitution reactions.
| Process | Typical Reagents | Expected Product | Reference Example |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Dess-Martin periodinane | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Oxidation of a related alcohol to an aldehyde on the pyrazolo[1,5-a]pyrimidine core was successful. nih.gov |
| Reduction | Sodium borohydride (NaBH₄) | (5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol | General method for reducing heterocyclic aldehydes. |
Reactions of the Amino Group in this compound
The 5-amino group is a versatile nucleophilic center and a key site for derivatization. Its reactivity is analogous to that of other aromatic and heteroaromatic amines, allowing for acylation, alkylation, diazotization, and participation in cyclization reactions to form additional fused rings.
The nucleophilic amino group is expected to react readily with acylating agents. Treatment with acyl chlorides or acid anhydrides under basic conditions would yield the corresponding N-acyl derivatives (amides). This amidation is a common strategy for introducing a variety of substituents and has been used extensively in the synthesis of bioactive pyrazolo[1,5-a]pyridine-3-carboxamides. nih.gov For example, cyanoacetylation of amino-substituted 1,2,3-triazoles and pyrazoles has been shown to be an effective method for producing amide intermediates that can undergo subsequent cyclization. mdpi.com
Alkylation of the amino group is also a plausible transformation, though it may be more challenging to control and could potentially lead to mixtures of mono- and di-alkylated products. Furthermore, competition from N-alkylation of the pyridine (B92270) or pyrazole (B372694) ring nitrogen atoms could occur depending on the reaction conditions.
| Reaction Type | Reagents | Expected Product | Reference Example |
|---|---|---|---|
| Acylation | Acyl chlorides (RCOCl), Acid anhydrides ((RCO)₂O) | N-(3-formylpyrazolo[1,5-a]pyridin-5-yl)amides | Pyrazolo[1,5-a]pyridine-3-carboxylic acid is readily converted to amides. nih.gov Amino groups on related heterocycles undergo facile acylation. mdpi.com |
| Alkylation | Alkyl halides (R-X) | N-alkyl and N,N-dialkyl derivatives | General reactivity pattern for amino-heterocycles. arkat-usa.org |
As a primary heteroaromatic amine, the 5-amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium intermediates are highly versatile. Aprotic diazotization procedures using alkyl nitrites have been shown to be effective for related aminopyrazolo[3,4-b]pyridines. cdnsciencepub.com
The resulting pyrazolo[1,5-a]pyridine-5-diazonium salt can undergo a variety of transformations:
Sandmeyer-type reactions: Displacement of the diazonium group with nucleophiles such as halides (Cl⁻, Br⁻) or cyanide (CN⁻) in the presence of a copper(I) salt.
Schiemann reaction: Conversion to a 5-fluoro derivative using fluoroboric acid (HBF₄).
Hydrolysis: Reaction with water to introduce a hydroxyl group, yielding a 5-hydroxypyrazolo[1,5-a]pyridine derivative.
Azo coupling: Reaction with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo dyes. This is a common reaction for producing dyes from diazotized heterocyclic amines. researchgate.neticrc.ac.ir
| Reaction Type | Reagents | Expected Product | Reference Example |
|---|---|---|---|
| Diazotization | NaNO₂ / aq. HCl or Alkyl nitrite / CHCl₃ | Pyrazolo[1,5-a]pyridine-5-diazonium salt | Aminopyrazolo[3,4-b]pyridines undergo efficient diazotization. cdnsciencepub.com |
| Sandmeyer Reaction | CuCl, CuBr, CuCN | 5-Chloro, 5-Bromo, or 5-Cyano derivatives | Aprotic methods provide alternatives to the Sandmeyer reaction for related systems. cdnsciencepub.com |
| Azo Coupling | Electron-rich arenes (phenols, anilines) | Azo dyes | Diazotized 3-aminothieno[2,3-b]pyridines are used to synthesize azo dyes. researchgate.net |
The 5-amino group, being ortho to the N-6 nitrogen of the pyridine ring and peri to the C-4 carbon, is well-positioned to participate in cyclization reactions to form new, fused polycyclic systems. The synthesis of the pyrazolo[1,5-a]pyrimidine ring system itself often relies on the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophile. nih.govnih.govnih.gov
Starting with this compound, further annulation is plausible. The amino group can act as a binucleophile in concert with the C-4 carbon atom. For example, reaction with β-ketoesters or enaminones could lead to the formation of a new fused pyridine ring, yielding a pyrazolo[1,5-a]pyrido[x,y-z]pyridine system. The regiochemical outcome of such cyclizations—whether the exocyclic amino group or the C-4 carbon initiates the nucleophilic attack—would depend on the substrate and reaction conditions. nih.govnuph.edu.ua
Furthermore, the presence of both an amino and an aldehyde group within the same molecule opens the possibility for intramolecular reactions or tandem reactions with an external reagent. For instance, a Friedländer-type annulation could be envisioned, where an external reagent with an active methylene group first condenses with the C-3 aldehyde and the resulting intermediate then undergoes cyclization and dehydration involving the 5-amino group to form a new fused six-membered ring.
| Reaction Type | Reagents | Plausible Fused System | Reference Example |
|---|---|---|---|
| Cyclocondensation | 1,3-Diketones, β-Ketoesters | Pyrazolo[1,5-a]pyrido[1,2-c]pyrimidine | 5-Aminopyrazoles react with β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. nih.gov |
| Friedländer Annulation | Ketones with α-methylene group (e.g., cyclohexanone) | Benzo[b]pyrazolo[1,5-a] nih.govmdpi.comnaphthyridine derivatives | A classic method for synthesizing quinolines and related fused pyridines from ortho-amino aldehydes/ketones. |
| Tandem Condensation-Cyclization | Active methylene nitriles (e.g., malononitrile) | Aminopyridopyrazolo[1,5-a]pyridine derivatives | 5-Aminopyrazoles undergo multicomponent reactions with aldehydes and active methylene compounds to form fused pyridines. nih.govnih.gov |
Reactivity of the Pyrazolo[1,5-a]pyridine Ring System in this compound
The chemical behavior of the fused pyrazolo[1,5-a]pyridine ring is a product of the interplay between its constituent pyrazole and pyridine rings. The pyrazole ring is inherently electron-rich and generally reactive towards electrophiles, while the pyridine ring is electron-deficient. cdnsciencepub.com However, the reactivity of the specific compound, this compound, is significantly modulated by its substituents. The potent electron-donating amino group at the C5 position activates the pyridine moiety, whereas the electron-withdrawing carbaldehyde group at the C3 position deactivates the pyrazole moiety.
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound scaffold is dictated by the combined electronic effects of the heterocyclic system and its substituents. The pyrazole ring in related systems is typically the preferred site for electrophilic attack, often at the C3 position. cdnsciencepub.com However, in the target molecule, this position is already substituted and deactivated by the electron-withdrawing carbaldehyde group.
Conversely, the 5-amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the context of the pyridine ring, this corresponds to the C4 and C6 positions. Therefore, electrophilic attack is anticipated to occur preferentially on the activated pyridine portion of the bicyclic system. While the pyridine ring itself is generally unreactive toward many electrophiles, the activating influence of the amino group can overcome this inherent lack of reactivity. cdnsciencepub.comrsc.org For instance, reactions like nitration and halogenation would be expected to yield products substituted at C4 or C6.
The pyrazolo[1,5-a]pyridine skeleton is amenable to modern synthetic transformations, including metal-catalyzed cross-coupling and direct C-H functionalization. These methods provide powerful tools for derivatization without the need for pre-functionalized substrates.
A key regiochemical feature of the pyrazolo[1,5-a]pyridine system is the ability of the pyrazole nitrogen atom (N1) to act as an innate directing group in palladium-catalyzed reactions. This directs C-H activation selectively to the C7 position of the pyridine ring. researchgate.net This strategy has been successfully employed for the direct oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyridines with various five-membered heteroarenes, such as thiophenes, furans, and indoles, using a Pd(OAc)₂ catalyst and a silver salt oxidant. researchgate.net This inherent directing capability allows for the precise functionalization of the C7 position, even in the presence of other potentially reactive sites.
Furthermore, rhodium(III)-catalyzed C-H activation has been utilized in the three-component synthesis of related pyrazolo[1,5-a]pyrimidines, highlighting the utility of this approach for building and functionalizing the core structure. nih.gov It is expected that similar C-H functionalization strategies could be applied to this compound to introduce aryl, alkyl, or other functional groups at the C7 position.
Table 1: Regioselectivity in C-H Functionalization of the Pyrazolo[1,5-a]pyridine Core
| Reaction Type | Catalyst/Reagent | Position Functionalized | Directing Group |
|---|---|---|---|
| Oxidative C-H/C-H Cross-Coupling | Pd(OAc)₂ / AgOAc | C7 | Pyrazole N1 |
| Imidoyl C-H Activation | Rh(III) complexes | C7 | Pyrazole N1 |
The pyrazolo[1,5-a]pyridine ring system is most prominently featured in cycloaddition reactions as a synthetic target rather than a reactant. The most common route to this scaffold involves a [3+2] cycloaddition, where an in situ generated N-aminopyridinium ylide acts as a 1,3-dipole. nih.govrsc.org
This ylide reacts with a variety of dipolarophiles, including electron-deficient alkenes and alkynes, to construct the fused pyrazole ring. organic-chemistry.org For example, the reaction of N-aminopyridinium ylides with α,β-unsaturated carbonyl compounds or ynals proceeds under metal-free conditions to afford functionalized pyrazolo[1,5-a]pyridines. rsc.orgorganic-chemistry.org This approach is highly versatile, allowing for the introduction of diverse substituents onto the heterocyclic core during its construction. While the formed aromatic pyrazolo[1,5-a]pyridine ring is generally not reactive as a diene or dienophile in further cycloaddition reactions, its synthesis is intrinsically linked to this reaction class.
Table 2: Examples of [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Result |
|---|---|---|---|
| N-aminopyridinium salt | α,β-Unsaturated carbonyl compound | K₂CO₃, DMSO | Functionalized pyrazolo[1,5-a]pyridine |
| N-aminopyridinium ylide | Ynal | Base | Cyanated pyrazolo[1,5-a]pyridine rsc.org |
| N-aminopyridinium ylide | Electron-deficient alkene | PIDA (oxidant) | Multifunctionalized pyrazolo[1,5-a]pyridine organic-chemistry.org |
| N-aminopyridinium salt | Alkynylphosphonate | K₂CO₃, DMSO, Fe(NO₃)₃·9H₂O | Pyrazolo[1,5-a]pyridine-3-phosphonate nih.gov |
Spectroscopic and Structural Elucidation Methodologies for 5 Aminopyrazolo 1,5 a Pyridine 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of pyrazolo[1,5-a]pyridine (B1195680) derivatives in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete carbon framework and the precise location of all protons and substituents.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde is expected to show distinct signals for the aldehyde proton, the amino protons, and the protons on the bicyclic core. The aldehyde proton typically appears as a sharp singlet in the downfield region (δ 9-10 ppm). The amino group protons usually manifest as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The protons on the pyrazolo[1,5-a]pyridine core exhibit characteristic chemical shifts and coupling patterns that allow for their specific assignment. For instance, in related pyrazolo[1,5-a]pyrimidine (B1248293) systems, the H2 proton appears as a singlet downfield (around 8.50 ppm). mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms, including quaternary carbons that bear no protons. The most downfield signal typically corresponds to the carbonyl carbon of the aldehyde group (δ > 180 ppm). The carbons of the aromatic rings appear in the δ 100-160 ppm range. Specific assignments are confirmed using 2D NMR techniques. For related pyrazolo[1,5-a]pyridine derivatives, carbon shifts have been reported in the range of δ 82 to 150 ppm for the core structure. doi.org
The table below summarizes the expected chemical shift ranges for the parent compound.
| Functional Group | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Aldehyde (-CHO) | ¹H NMR | 9.0 - 10.5 | Singlet (s) |
| Amino (-NH₂) | ¹H NMR | 5.0 - 7.0 (solvent dependent) | Broad Singlet (br s) |
| Aromatic (Ring Protons) | ¹H NMR | 6.5 - 9.0 | Doublet (d), Triplet (t), Multiplet (m) |
| Aldehyde Carbonyl (-CHO) | ¹³C NMR | >180 | - |
| Aromatic (Ring Carbons) | ¹³C NMR | 100 - 160 | - |
Two-dimensional NMR experiments are indispensable for the unambiguous assignment of signals in complex molecules like this compound and its derivatives.
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It is crucial for tracing the connectivity of protons within the pyridine (B92270) portion of the fused ring system and for assigning adjacent protons. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key technique used to determine the molecular weight and confirm the elemental composition of the target compound. High-Resolution Mass Spectrometry (HRMS), often with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. scienceopen.com This allows for the calculation of the elemental formula, serving as a primary confirmation of the compound's identity.
The fragmentation pattern observed in the mass spectrum provides additional structural information. For this compound, characteristic fragmentation pathways would likely include:
Loss of a carbon monoxide molecule (CO, 28 Da) from the aldehyde group.
Elimination of a hydrogen cyanide molecule (HCN, 27 Da) from the pyrazole (B372694) or pyridine ring.
In studies of related ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates, the fragmentation was initiated by the elimination of an ethanol (B145695) molecule, followed by the loss of CO and HCN molecules, demonstrating the typical fragmentation behavior of such fused heterocyclic systems. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
For this compound, the key expected vibrational bands are:
N-H Stretching: The primary amine (-NH₂) group will show two distinct stretching bands in the region of 3300-3500 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the aldehyde carbonyl group is expected around 1670-1700 cm⁻¹.
C-H Stretching (Aldehyde): Two weak bands are characteristic for the aldehyde C-H bond, typically found near 2820 cm⁻¹ and 2720 cm⁻¹.
C=C and C=N Stretching: Aromatic ring stretching vibrations appear in the 1400-1620 cm⁻¹ region.
N-H Bending: The scissoring vibration of the amino group is observed around 1600 cm⁻¹.
Studies on pyridine-3-carbaldehyde adsorbed on catalyst surfaces have helped characterize the vibrations associated with the aldehyde group and its interaction with other sites. researchgate.net Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. mdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amino (-NH₂) | N-H Bend | ~1600 |
| Aldehyde (-CHO) | C=O Stretch | 1670 - 1700 |
| Aldehyde (-CHO) | C-H Stretch | ~2720 and ~2820 |
| Aromatic Rings | C=C / C=N Stretch | 1400 - 1620 |
X-ray Crystallography for Solid-State Structure Determination and Regiochemical Confirmation
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence. It determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. This technique is the gold standard for confirming the regiochemistry of substituents on the pyrazolo[1,5-a]pyridine core, which can sometimes be challenging to establish solely by NMR.
While a crystal structure for the parent this compound is not publicly available, analysis of closely related derivatives provides significant insight. For example, the crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde revealed that the pyridyl and pyrazole rings are nearly coplanar. scienceopen.comnih.gov Such studies also illuminate intermolecular interactions, such as hydrogen bonding involving the amino group, which can dictate the crystal packing and influence the compound's physical properties. The structure of a related pyrazolo[3,4-b]pyridine derivative was also confirmed by X-ray diffraction. mdpi.com
Chromatographic Techniques (HPLC, GC-MS, UPLC) for Purity Assessment and Separation
Chromatographic methods are fundamental for both the purification of this compound and the assessment of its purity.
Reaction Monitoring and Purification: Thin-layer chromatography (TLC) is routinely used to monitor the progress of a chemical reaction. mdpi.com Upon completion, flash column chromatography is a standard method for purifying the crude product by separating it from unreacted starting materials and byproducts. nih.govmdpi.com
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of the final compound with high accuracy. bldpharm.com These techniques separate components of a mixture based on their differential partitioning between a stationary and a mobile phase. The purity is typically determined by the relative area of the main peak in the chromatogram. Coupling these separation techniques with mass spectrometry (LC-MS) allows for the simultaneous confirmation of the identity of the peak corresponding to the desired product. mdpi.com
Based on a thorough review of available scientific literature, it is not possible to generate an article that strictly adheres to the requested outline for the chemical compound “this compound.”
The existing research primarily focuses on the synthesis of the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds from simpler precursors, such as 5-aminopyrazoles. There is a significant lack of specific, published studies detailing the use of this compound as a starting material or building block for the advanced applications detailed in the user's outline, including:
The synthesis of novel heterocyclic compounds or fused ring systems.
Its use as a precursor for specific pharmacologically relevant scaffolds.
Its application in ligand synthesis for coordination chemistry.
Its integration into organic semiconductors or optoelectronic materials.
Its exploration as a functional fluorophore or probe.
While general information exists on the properties and applications of the parent pyrazolo[1,5-a]pyridine ring system, providing this information would deviate from the explicit instruction to focus solely on the specified compound and its role in the outlined applications. Therefore, to ensure scientific accuracy and strict adherence to the user's constraints, the article cannot be generated at this time.
Advanced Applications and Research Utility of 5 Aminopyrazolo 1,5 a Pyridine 3 Carbaldehyde in Chemical Science
Integration into Material Science and Advanced Materials Research [6, 7, 21]
Applications in Sensor Design and Chemo-sensing Agents
The pyrazolo[1,5-a]pyridine (B1195680) scaffold, the core of the title compound, is recognized for its valuable photophysical properties, making it an attractive fluorophore for the design of chemical sensors. nih.govrsc.org Derivatives of this and related pyrazolo-fused systems have been successfully employed as fluorescent probes for various analytes and environmental parameters.
One notable application is the development of a pH sensor based on a pyrazolo[1,5-a]pyridine derivative. This probe demonstrated a significant increase in fluorescence intensity in acidic conditions, exhibiting a nearly 7-fold enhancement between pH 5.2 and pH 2.4. nih.gov The sensor showed high quantum yield (0.64), excellent selectivity, and a rapid response time of less than 10 seconds, proving effective for monitoring intracellular pH within cells. nih.gov The sensing mechanism is attributed to a change in the intramolecular charge transfer (ICT) process upon protonation. nih.govrsc.org
Similarly, the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been utilized in creating chemosensors. For instance, a novel fluorophore based on a pyrazolo[1,5-a]pyridine-fused pyrimidine was developed to visualize lipid droplets in living cells, showcasing turn-on fluorescence in lipophilic environments. researchgate.net Another example is an integrated pyrazolo[1,5-a]pyrimidine–hemicyanine system designed for the selective colorimetric and fluorometric detection of cyanide anions in aqueous solutions. researchgate.net This probe could detect cyanide at concentrations as low as 86 nmol L⁻¹, which is well below the maximum permitted level in drinking water according to the World Health Organization (WHO). researchgate.net
Given these precedents, 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde is a promising candidate for the development of novel chemosensors. The electron-donating amino group and the electron-withdrawing carbaldehyde group on the fluorescent pyrazolo[1,5-a]pyridine core could create a sensitive ICT system. This inherent sensitivity, combined with the reactive aldehyde group that can be functionalized to introduce specific recognition sites, allows for the rational design of selective sensors for various ions, molecules, or environmental properties.
| Scaffold | Analyte/Parameter | Key Performance Metrics | Sensing Mechanism |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine | pH | Quantum Yield: 0.64; Response Time: <10s nih.gov | Intramolecular Charge Transfer (ICT) nih.govrsc.org |
| Pyrazolo[1,5-a]pyridine-fused pyrimidine | Lipid Droplets | Turn-on fluorescence in lipophilic environments researchgate.net | Solvatochromism researchgate.net |
| Pyrazolo[1,5-a]pyrimidine–hemicyanine | Cyanide (CN⁻) | Detection Limit: 86 nM (fluorescence) researchgate.net | Nucleophilic addition blocking ICT researchgate.net |
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The planar, aromatic structure of the pyrazolo[1,5-a]pyridine core makes it an ideal component for designing systems that exhibit self-assembly. Research on related heterocyclic systems has demonstrated a tendency to form ordered structures through intermolecular forces.
For example, a study on a pyrazolo[1,5-c]pyrimidine derivative revealed its ability to self-assemble on a graphite surface into long, needle-like islands. nih.gov High-resolution atomic force microscopy showed that the packing of these molecules was governed by arene-arene interactions, specifically π-π stacking and C-H···π interactions, in the absence of conventional hydrogen bonds. nih.gov This highlights the importance of aromatic interactions in directing the assembly of such heterocyclic compounds. The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals exhibiting notable supramolecular phenomena further supports their potential in this field. nih.gov
This compound possesses several features that are highly relevant for supramolecular chemistry.
Aromatic Core : The flat pyrazolo[1,5-a]pyridine ring system can participate in π-π stacking interactions, a key driving force for self-assembly.
Hydrogen Bonding Sites : The amino group (-NH₂) provides a hydrogen bond donor, while the nitrogen atoms within the heterocyclic rings and the oxygen atom of the aldehyde group act as hydrogen bond acceptors. This allows for the formation of specific, directional hydrogen-bonding networks that can guide the assembly process.
Reactive Aldehyde Group : The aldehyde can be used to covalently link the core to other molecular units, creating more complex building blocks (tectons) for supramolecular construction.
These characteristics suggest that this compound could be used to construct a variety of supramolecular architectures, such as liquid crystals, gels, or crystalline molecular networks with potential applications in materials science.
Analytical Chemistry Applications (e.g., derivatization for enhanced detection)
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. This is often achieved by reacting the analyte with a derivatizing agent to attach a tag that is, for example, fluorescent or electrochemically active.
The this compound molecule is well-suited to act as a derivatizing agent for several reasons. The key feature is its carbaldehyde (-CHO) group, which is known to react readily and specifically with primary amines to form a stable Schiff base (imine) linkage. This reaction is widely used in analytical derivatization.
The process would involve reacting an amine-containing analyte with this compound. This reaction attaches the fluorescent pyrazolo[1,5-a]pyridine core to the analyte. The resulting derivatized product can then be detected with high sensitivity using fluorescence spectroscopy. This approach would be particularly useful for the analysis of biologically important amines, such as amino acids, peptides, or neurotransmitters, which often lack a native chromophore or fluorophore.
The potential advantages of using this compound as a derivatizing agent include:
High Sensitivity : The pyrazolo[1,5-a]pyridine core has been shown to be a potent fluorophore, which would lead to low detection limits for the derivatized analyte. nih.gov
Specificity : The aldehyde-amine reaction is specific, reducing the likelihood of interference from other compounds in a complex sample matrix.
Tunable Properties : The fluorescence properties of the pyrazolo[1,5-a]pyridine core can be tuned by modifying substituents on the ring, potentially allowing for the development of a range of derivatization agents with different spectral properties. rsc.org
Theoretical and Computational Studies on 5 Aminopyrazolo 1,5 a Pyridine 3 Carbaldehyde
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard tools for predicting the electronic structure and reactivity of organic molecules. For related pyrazole (B372694) derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are often used to optimize molecular geometry and calculate various electronic properties asrjetsjournal.org.
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity asrjetsjournal.org. A smaller gap generally implies higher reactivity.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify different aspects of reactivity:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (1 / η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as χ² / (2η).
While specific values for 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde are not available, studies on similar pyrazole carbaldehydes involve the calculation and tabulation of these descriptors to provide a complete reactivity profile asrjetsjournal.org.
Interactive Data Table: Representative Reactivity Descriptors (Hypothetical) This table is for illustrative purposes only, as specific data for the target compound was not found.
Electrostatic Potential Surface Analysis for Nucleophilic/Electrophilic Sites
Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials asrjetsjournal.org. For a molecule like this compound, one would expect negative potential near the nitrogen atoms and the oxygen atom of the aldehyde group, making them likely sites for electrophilic interaction. Positive potential would be expected around the amino group hydrogens and the aldehyde proton.
Conformational Analysis and Intramolecular Interactions
Conformational analysis studies are performed to identify the most stable three-dimensional structures (conformers) of a molecule and the energy barriers between them. Such studies would reveal the preferred orientation of the amino (-NH₂) and carbaldehyde (-CHO) groups relative to the fused ring system. This analysis is critical for understanding receptor binding and intermolecular interactions. However, specific conformational studies for this compound were not found in the searched literature.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for investigating reaction pathways and transition states. While numerous synthetic routes to pyrazolo[1,5-a]pyridine (B1195680) derivatives have been published, computational studies elucidating the mechanisms of reactions involving this compound are not available nih.gov. Such studies would typically involve locating transition state structures and calculating activation energies to determine the most favorable reaction pathway, providing insights beyond what can be determined from experimental observation alone. For instance, DFT calculations have been used to confirm the structure of reaction products in the synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) systems beilstein-journals.org.
Molecular Dynamics Simulations for Understanding Solution Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their behavior in solution, interactions with solvents, and binding with biological macromolecules. No MD simulation studies specifically for this compound have been reported. This type of analysis would be essential for predicting its behavior in a biological environment, including its stability, solvation, and potential interactions within a protein binding site.
Future Perspectives and Emerging Research Avenues for 5 Aminopyrazolo 1,5 a Pyridine 3 Carbaldehyde
Unexplored Synthetic Pathways and Methodological Advancements
While the synthesis of the broader pyrazolo[1,5-a]pyrimidine (B1248293) class from 5-aminopyrazole precursors is well-documented, dedicated methodologies for the efficient and regioselective synthesis of the 3-carbaldehyde derivative are an area ripe for investigation. researchgate.netbeilstein-journals.org Future research could focus on adapting and optimizing existing strategies, such as multicomponent reactions that construct the fused ring system in a single step. beilstein-journals.orgresearchgate.net
Advancements may emerge from the exploration of novel catalytic systems. Methodologies employing silver or other transition metals for C≡C bond activation in cascade cyclization reactions, which have been successful for related pyrazolo[3,4-b]pyridines, could be adapted to produce the pyrazolo[1,5-a]pyridine (B1195680) core with the desired substitution pattern. mdpi.comresearchgate.net Furthermore, the development of green synthetic protocols represents a significant opportunity. The use of environmentally benign approaches like ultrasonic irradiation, nanoparticle-catalyzed reactions, or reactions in ionic liquids, which have shown promise for similar heterocyclic systems, could lead to more sustainable and efficient production methods. researchgate.net
Novel Derivatizations and Functionalization Strategies
The 5-amino and 3-carbaldehyde groups serve as versatile handles for a wide array of chemical transformations, allowing for the creation of diverse molecular libraries. The primary amine at the C5 position is amenable to reactions such as acylation, sulfonylation, and alkylation to introduce new functionalities. It can also be utilized in condensation reactions to form Schiff bases or participate in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to forge new C-N bonds. mdpi.com
The carbaldehyde group at the C3 position offers a complementary site for derivatization. It can be oxidized to a carboxylic acid, which can then be converted to esters or amides, a strategy successfully employed in creating antitubercular agents from related pyrazolo[1,5-a]pyridine scaffolds. nih.gov Alternatively, the aldehyde can undergo reduction to a primary alcohol, be subjected to nucleophilic additions (e.g., Grignard reactions), or participate in various condensation reactions like the Wittig reaction or Knoevenagel condensation to extend the carbon framework. These dual functionalities allow for a systematic modification of the molecule's periphery to fine-tune its chemical and physical properties. mdpi.com
Integration into New Areas of Chemical Science and Technology
The structural features of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde suggest its potential for application beyond traditional organic synthesis. The fused aromatic system is a known fluorophore, and derivatization of the amino and aldehyde groups could be used to modulate its photophysical properties, opening avenues in the development of novel sensors, imaging agents, or organic light-emitting diodes (OLEDs). mdpi.com
In medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core is present in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. beilstein-journals.orgnih.gov The title compound is an ideal starting point for the design of new therapeutic agents. For instance, its derivatives could be screened as kinase inhibitors or antitubercular agents, following the successful development of other pyrazolo[1,5-a]pyridine-3-carboxamides. nih.govnih.gov The aldehyde and amine groups are particularly useful for creating complex structures that can interact with biological targets.
Furthermore, the ability of the amino and aldehyde groups to form Schiff base ligands upon condensation could be exploited in coordination chemistry. Such ligands can chelate with various metal ions to form stable complexes, which could be investigated for their catalytic activity, magnetic properties, or potential as metallodrugs.
Challenges and Opportunities in this compound Research
These challenges, however, present significant opportunities. The demand for regioselective synthetic methods creates an opening for the discovery of novel reaction pathways and catalytic systems. mdpi.com The compound's status as a relatively unexplored building block means that there is a vast chemical space of new derivatives to be synthesized and evaluated. The versatility offered by its three distinct modification sites (the amine, the aldehyde, and the heterocyclic core) provides a platform for generating extensive chemical libraries for high-throughput screening in drug discovery and materials science. beilstein-journals.orgnih.gov Successfully addressing the synthetic challenges will unlock the full potential of this promising heterocyclic scaffold.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
